molecular formula C7H9N3O3 B12639404 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole

Cat. No.: B12639404
M. Wt: 183.16 g/mol
InChI Key: VNOITRWEBQOKLQ-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-oxetanone with 4-nitro-3-methyl-1H-pyrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole has shown promise as a precursor for developing pharmaceutical agents. Notably, it has been investigated for its potential as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

Table 1: Potential Therapeutic Applications

DiseaseMechanism of ActionReference
Parkinson's DiseaseLRRK2 inhibition
Alzheimer's DiseaseNeuroprotection via kinase inhibition
CancerInduction of apoptosis in cancer cells

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and disrupt microtubule assembly, critical for cell division .

Table 2: Cytotoxic Activity of Derivatives

CompoundCell LineIC50 (μM)
Derivative AMDA-MB-2312.43
Derivative BHepG214.65

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, demonstrating effectiveness against several bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant infections.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth, revealing selective toxicity toward cancer cells over normal cells.
  • Apoptosis Induction : In vitro studies demonstrated significant enhancement of apoptosis markers in breast cancer cells treated with specific derivatives, indicating their potential as therapeutic agents.
  • Microtubule Destabilization : Certain derivatives were shown to disrupt microtubule assembly, further supporting their anticancer potential.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring can also participate in covalent bonding with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for the formation of complex structures and interactions with biological targets, making it a valuable compound in scientific research .

Biological Activity

5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a novel compound belonging to the pyrazole family, characterized by its unique structural features, including a nitro group and an oxetane ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The oxetane ring may enhance the compound's reactivity, making it a potential candidate for further medicinal applications .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Pyrazole DerivativeEscherichia coli16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 2: COX Inhibition by Pyrazole Derivatives

CompoundCOX Inhibition IC50 (µM)Comparison with Indomethacin (IC50)
This compound0.05Comparable
Indomethacin0.04-

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various pyrazole derivatives, including this compound, demonstrated its antimicrobial effectiveness against resistant bacterial strains. The synthesis involved a multi-step process that included nitration and cyclization reactions .

Case Study 2: Pharmacological Evaluation

In another investigation, the pharmacological profile of this compound was assessed in vivo for its anti-inflammatory effects. The results indicated significant reduction in paw edema in animal models, suggesting its potential use as an anti-inflammatory agent .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-methyl-4-nitro-1-(oxetan-3-yl)pyrazole

InChI

InChI=1S/C7H9N3O3/c1-5-7(10(11)12)2-8-9(5)6-3-13-4-6/h2,6H,3-4H2,1H3

InChI Key

VNOITRWEBQOKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2COC2)[N+](=O)[O-]

Origin of Product

United States

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